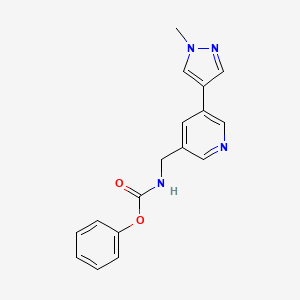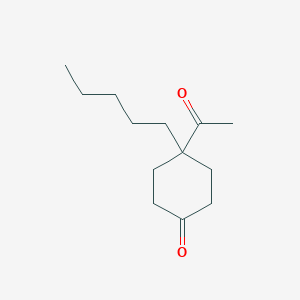
4-Acetyl-4-pentylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-4-pentylcyclohexan-1-one, also known as 4-Acetyl-4-pentylcyclohexanol, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound has been used in a variety of laboratory experiments, including organic synthesis, pharmaceutical development, and biochemistry. In
Scientific Research Applications
Applications in Chemical Synthesis
Synthesis of Complex Molecules : Research has shown methods for synthesizing complex organic compounds involving intermediates like 4-Acetyl-4-pentylcyclohexan-1-one. For instance, Gezegen and Ceylan (2015) reported a novel route for synthesizing 3,5-diarylcyclohex-2-enones, using 4-acetylhexane-1,5-diones as intermediates, showcasing the compound's utility in organic synthesis (Gezegen & Ceylan, 2015).
Catalysis Research : The compound has been used in studies focusing on catalysis. Armengol et al. (1997) explored acid zeolites as catalysts in organic reactions, including the acetylation of cyclohexene, demonstrating its role in catalytic processes (Armengol et al., 1997).
Applications in Materials Science
Polymer and Materials Engineering : The use of cyclohexane-based compounds in materials science, particularly in the creation of fibrous membranes and polymer processing, has been studied. Lee et al. (2006) investigated the electrostatic polymer processing of isotactic poly(4-methyl-1-pentene) fibrous membrane, highlighting the importance of solvents like cyclohexane in membrane formation (Lee et al., 2006).
Organometallic Chemistry : Klimova et al. (2013) studied cyclodimerization reactions of β-ferrocenylvinyl(methyl)ketones in the presence of zinc-organic compounds, which is relevant to the understanding of metal-organic frameworks and their applications (Klimova et al., 2013).
Biomedical Applications
Bioorthogonal Chemical Reporters : The compound's derivatives have been used in bioorthogonal chemistry for monitoring protein acetylation, as explored by Yang et al. (2010). This has implications for understanding post-translational modifications in proteins (Yang et al., 2010).
Natural Product Isolation and Analysis : Sprogøe et al. (2007) utilized high-performance liquid chromatography-solid-phase extraction-nuclear magnetic resonance spectroscopy (HPLC-SPE-NMR) for rapid identification of novel natural products in crude extracts, which may involve compounds similar to this compound (Sprogøe et al., 2007).
Safety and Hazards
The safety information available indicates that “4-Acetyl-4-pentylcyclohexan-1-one” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
4-acetyl-4-pentylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-8-13(11(2)14)9-6-12(15)7-10-13/h3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXMOHHZQBYQQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCC(=O)CC1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)
![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)
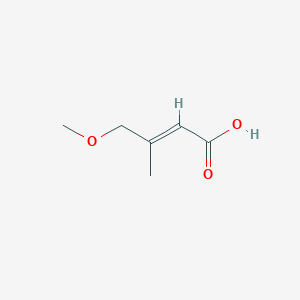
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2382173.png)
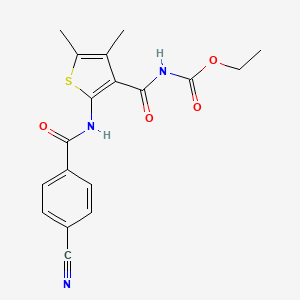

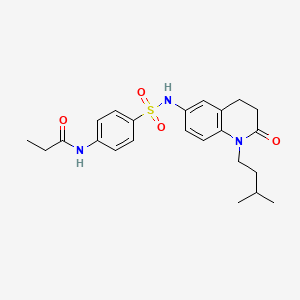


![6-chloro-N-{2-[(4-chlorophenyl)formamido]ethyl}pyrazine-2-carboxamide](/img/structure/B2382182.png)

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)
![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)
